6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-8-7-11-14(9-22)28-19(15(11)17(20)24)21-18(25)12-5-4-6-13(26-2)16(12)27-3/h4-6H,7-9H2,1-3H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYHWRWXWBYPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Role of Substituents
- 6-Acetyl Group : Present in both the target compound and ’s analog, this group likely influences conformational stability and hydrogen-bonding interactions. Its electron-withdrawing nature may enhance metabolic stability compared to alkyl or benzyl groups .
- 2,3-Dimethoxybenzamido vs. Simple Amino Groups: The 2,3-dimethoxybenzamido substituent in the target compound introduces aromaticity and methoxy groups, which are associated with improved pharmacokinetic properties (e.g., solubility and membrane permeability) compared to the amino group in ’s analog .
- Carboxamide vs.
Preparation Methods
Amination at Position 2
The introduction of an amino group at position 2 is critical for subsequent acylation. Nitration of the tetrahydrothienopyridine core using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C produces the 2-nitro derivative, which is reduced to the 2-amine using hydrogen gas (H₂, 1 atm) and palladium on carbon (Pd/C) in ethanol. The resulting 2-amino intermediate is isolated in 82% yield after recrystallization from ethanol.
Acylation with 2,3-Dimethoxybenzoyl Chloride
The 2-amino group is acylated with 2,3-dimethoxybenzoyl chloride in a Schotten-Baumann reaction. Combining the amine with 2,3-dimethoxybenzoyl chloride (1.2 equiv) in dichloromethane and aqueous sodium hydroxide (NaOH) at room temperature for 4 hours yields the 2-(2,3-dimethoxybenzamido) derivative. The product is purified via recrystallization (ethanol/water) to achieve 89% purity.
Formation of the 3-Carboxamide Group
Ester Hydrolysis
The 3-carboxamide group is introduced via hydrolysis of a methyl ester precursor. Treatment of the 3-methyl ester derivative with aqueous sodium hydroxide (2N NaOH) in methanol under reflux for 3 hours generates the corresponding carboxylic acid. The acid is isolated by acidification with hydrochloric acid (HCl) and extracted with ethyl acetate.
Amidation Reaction
The carboxylic acid is converted to the carboxamide using ammonium chloride (NH₄Cl) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) at room temperature for 12 hours. After quenching with water, the crude product is purified via flash chromatography (silica gel, methanol/dichloromethane) to afford the 3-carboxamide in 76% yield.
Optimization and Yield Considerations
Challenges and Alternative Approaches
Regioselectivity in Cyclization
The cyclization step (Section 1) may yield regioisomers depending on the substitution pattern of the sulfonamide precursor. Source highlights that using sterically hindered R groups (e.g., cyclohexyl) improves regioselectivity, favoring the tetrahydrothieno[2,3-c]pyridine structure over [3,2-c] isomers.
Hydrogenation of the Pyridine Ring
Direct hydrogenation of aromatic thieno[2,3-c]pyridine to the tetrahydro form risks over-reduction of the thiophene ring. Employing a poisoned catalyst (e.g., Lindlar’s catalyst) or partial hydrogenation at low pressure (2–3 atm H₂) mitigates this issue.
Q & A
Q. What are the standard synthetic routes for preparing 6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization of thiophene-pyridine precursors, acylation, and amidation. Key steps include:
- Cyclization : Use of thiophene derivatives (e.g., 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) under reflux with catalysts like acetic anhydride or sodium acetate .
- Acylation/Amidation : Introduction of the 2,3-dimethoxybenzamido group via coupling agents (e.g., EDC/HOBt) in anhydrous solvents (DMF or THF) at 0–25°C .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or crystallization from ethanol/water mixtures .
Optimization focuses on solvent polarity, temperature control (e.g., low temps during acylation to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm absence of unreacted precursors (e.g., δ 2.1 ppm for acetyl protons, δ 160–170 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺: 472.1784) .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica plates (Rf ~0.5 in EtOAc/hexane 1:1) .
- Melting Point Analysis : Consistency with literature values (±2°C) indicates purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental strategies validate these effects?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., replacing acetyl with benzyl or methyl groups) followed by in vitro assays (e.g., kinase inhibition or receptor binding) .
- Comparative Pharmacokinetics : Evaluate metabolic stability via liver microsome assays (e.g., CYP450-mediated oxidation rates) .
- Crystallographic Analysis : X-ray diffraction of protein-ligand complexes (e.g., with target enzymes) to visualize binding interactions .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control conditions (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Amidation Step
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Anhydrous DMF | Minimizes hydrolysis | |
| Temperature | 0–5°C | Reduces side-product formation | |
| Coupling Agent | EDC/HOBt (1.2 eq) | Enhances amide bond formation | |
| Reaction Time | 12–16 hours | Balances completion vs. degradation |
Q. Table 2: Comparative Bioactivity of Structural Analogues
| Substituent | Target Enzyme IC₅₀ (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 6-Acetyl | 85 ± 12 | 12.5 (PBS) | |
| 6-Benzyl | 210 ± 25 | 8.2 (PBS) | |
| 6-Methyl | 150 ± 18 | 15.8 (PBS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
